Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone
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Overview
Description
Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a carboxaldehyde group, a hydroxy group, and a benzimidazole moiety linked through an ethyl hydrazone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone typically involves the following steps:
Formation of 2-hydroxy-1-naphthaldehyde: This intermediate can be synthesized by reacting 2-naphthol with chloroform in the presence of a base such as sodium hydroxide.
Preparation of (2-benzimidazolyl)(ethyl)hydrazine: This involves the reaction of benzimidazole with ethyl hydrazine under controlled conditions.
Condensation Reaction: The final step involves the condensation of 2-hydroxy-1-naphthaldehyde with (2-benzimidazolyl)(ethyl)hydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydroxy and aldehyde groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Shares the naphthalene and hydroxy groups but lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness
Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both naphthalene and benzimidazole moieties linked through an ethyl hydrazone bridge makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4O |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(E)-[1H-benzimidazol-2-yl(ethyl)hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H18N4O/c1-2-24(20-22-17-9-5-6-10-18(17)23-20)21-13-16-15-8-4-3-7-14(15)11-12-19(16)25/h3-13,25H,2H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
GCZGTTMSGNRQKN-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(C1=NC2=CC=CC=C2N1)/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N1)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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